molecular formula C21H20N6O2 B2871756 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine CAS No. 1396712-84-7

3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine

Cat. No.: B2871756
CAS No.: 1396712-84-7
M. Wt: 388.431
InChI Key: WGLJEXUPOANMPC-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a benzofuran moiety fused with an imidazole and pyridazine ring, making it a unique structure with potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-benzofuran-2-carbonyl)piperazin-1-yl]-6-(2-methyl-1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include various halogenated compounds, bases, and solvents like ethanol and acetone .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash column chromatography and recrystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-(6-(2-methyl-1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, bases, and solvents like ethanol and acetone. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzofuran-3(2H)-ones, while substitution reactions can produce various halogenated derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

1-benzofuran-2-yl-[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2/c1-15-22-8-9-27(15)20-7-6-19(23-24-20)25-10-12-26(13-11-25)21(28)18-14-16-4-2-3-5-17(16)29-18/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLJEXUPOANMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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